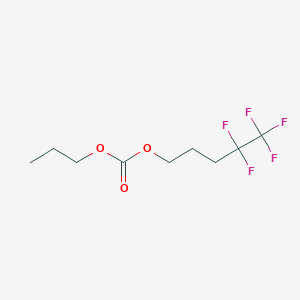
4,4,5,5,5-Pentafluoropentyl propyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5,5-Pentafluoropentyl propyl carbonate is a specialized organofluorine compound with the molecular formula C9H13F5O3 and a molecular weight of 264.19 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 4,4,5,5,5-Pentafluoropentyl propyl carbonate typically involves the reaction of 4,4,5,5,5-Pentafluoropentanol with propyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
4,4,5,5,5-Pentafluoropentyl propyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 4,4,5,5,5-Pentafluoropentanol and propyl alcohol.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, although these reactions are less common.
Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,4,5,5,5-Pentafluoropentyl propyl carbonate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound is used in the development of pharmaceuticals and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl propyl carbonate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, the compound may act as a substrate or inhibitor, modulating the activity of enzymes and affecting biochemical pathways. The exact mechanism of action varies based on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
4,4,5,5,5-Pentafluoropentyl propyl carbonate can be compared with other fluorinated carbonates, such as:
- 4,4,5,5,5-Pentafluoropentyl methyl carbonate
- 4,4,5,5,5-Pentafluoropentyl ethyl carbonate
These compounds share similar chemical structures but differ in the length and nature of the alkyl group attached to the carbonate. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from its analogs .
Propriétés
Formule moléculaire |
C9H13F5O3 |
|---|---|
Poids moléculaire |
264.19 g/mol |
Nom IUPAC |
4,4,5,5,5-pentafluoropentyl propyl carbonate |
InChI |
InChI=1S/C9H13F5O3/c1-2-5-16-7(15)17-6-3-4-8(10,11)9(12,13)14/h2-6H2,1H3 |
Clé InChI |
YZVKBDNIZKGKMC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)OCCCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B12089566.png)
![1-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089568.png)
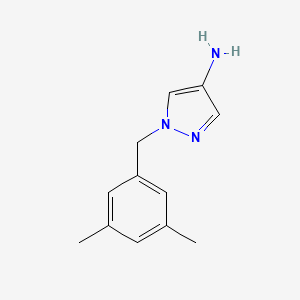
![3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12089586.png)



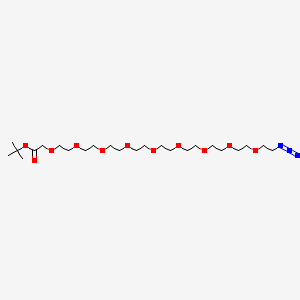

![Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP](/img/structure/B12089616.png)
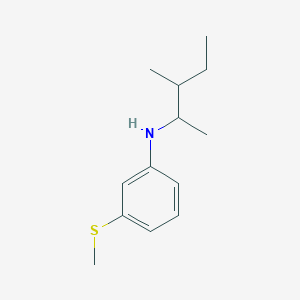
![4-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12089640.png)
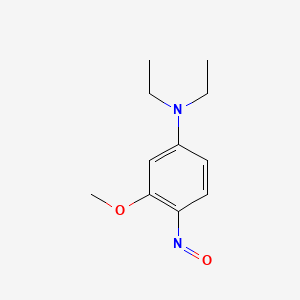
![Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester](/img/structure/B12089650.png)
